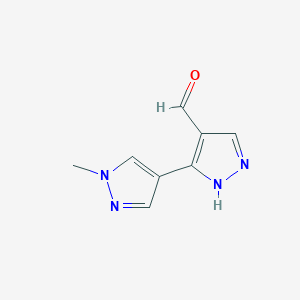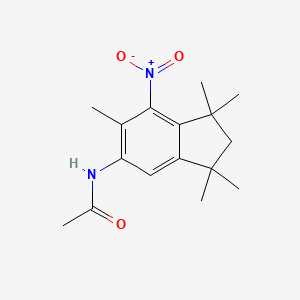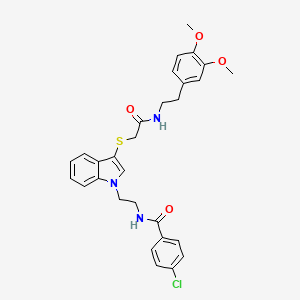![molecular formula C19H22N4 B2837373 N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-91-1](/img/structure/B2837373.png)
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They have attracted chemists due to their biological and pharmacological importance, such as their potential as hypnotic , anti-inflammatory , anti-tumor , antimicrobial , anti-viral , antitrypanosomal , and antischistosomal agents.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthesis can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds and a bioisostere of natural purine .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, the treatment of certain compounds with ethoxymethylenecyanoacetate in the presence of ethanol can lead to the annulation of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, some compounds can appear as a white solid with a melting point of 162–164°C .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit significant antiproliferative properties. Among them, the compound API-1 stands out as a promising antiproliferative agent . Researchers have explored its potential in inhibiting cell growth and proliferation, making it relevant for cancer therapy.
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, act as tyrosine kinase inhibitors. These compounds interfere with signaling pathways involved in cell growth, making them valuable candidates for targeted cancer therapies .
Cyclin-Dependent Kinase (CDK4) Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. CDKs play a crucial role in cell cycle regulation, and inhibiting CDK4 can potentially halt cell division in cancer cells .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have observed their effectiveness against various pathogens, making them relevant for developing new antibiotics .
Anti-Inflammatory and Analgesic Effects
Compounds within this class also possess anti-inflammatory and analgesic properties. Their potential to alleviate pain and reduce inflammation makes them interesting targets for drug development .
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines demonstrate hypotensive effects, which could be useful in managing blood pressure-related conditions .
Antihistaminic Properties
Certain derivatives exhibit antihistaminic activity. These compounds may find application in allergy management and related treatments .
Cytotoxicity
In recent studies, pyrido[2,3-d]pyrimidines have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116). Their potency in inhibiting cell growth underscores their potential as future anticancer agents .
Mechanism of Action
properties
IUPAC Name |
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXFJVDLUFKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2837292.png)



![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide](/img/structure/B2837307.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)


